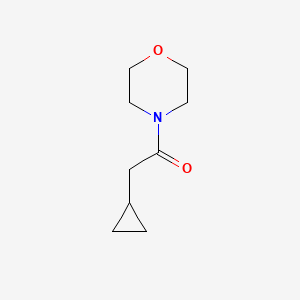

2-Cyclopropyl-1-morpholinoethanone

Description

Contextualization within Ketone and Amide Chemistry

The chemical nature of 2-Cyclopropyl-1-morpholinoethanone is defined by the interplay of its constituent functional groups. The molecule is formally an α-cyclopropyl ketone with the carbonyl group also serving as part of an amide linkage with the morpholine (B109124) nitrogen.

Ketone Reactivity : The ketone's carbonyl group imparts electrophilicity to the carbonyl carbon and acidity to the α-protons on the adjacent methylene (B1212753) group. This allows for reactions typical of ketones, such as enolate formation and subsequent alkylation or condensation reactions. However, the reactivity is modulated by the adjacent cyclopropyl (B3062369) and morpholino groups.

Amide Characteristics : The linkage between the carbonyl carbon and the morpholine nitrogen forms an N-acylmorpholine. This tertiary amide structure influences the electronic properties of the carbonyl group. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl system, reducing the electrophilicity of the carbonyl carbon compared to a simple ketone. This delocalization also restricts the rotation around the C-N bond, which can lead to the existence of rotamers. nih.govacs.org

Cyclopropyl Influence : The cyclopropyl ring, with its high degree of s-character in the C-H bonds and ring strain, can electronically interact with the adjacent carbonyl group. This interaction can influence the carbonyl group's reactivity and provides a site for potential ring-opening reactions under certain conditions, such as with Lewis acids or through radical pathways. acs.orgresearchgate.netresearchgate.netnih.govrsc.org

Significance of Cyclopropyl and Morpholine Scaffolds in Contemporary Organic Chemistry

Both the cyclopropyl and morpholine motifs are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govunl.ptscientificupdate.comacs.orgjchemrev.comiris-biotech.desci-hub.se

The Cyclopropyl Group: This small, strained ring is a valuable component in drug design for several reasons:

Conformational Rigidity : The rigid nature of the cyclopropyl ring can help to lock a molecule into a specific, biologically active conformation, which can lead to enhanced potency and selectivity for its target. unl.ptiris-biotech.de

Metabolic Stability : It can enhance metabolic stability by replacing more labile groups like isopropyl or N-ethyl groups, which are susceptible to oxidation by cytochrome P450 enzymes. unl.ptiris-biotech.dehyphadiscovery.com

Bioisosteric Replacement : The cyclopropyl group is often used as a bioisostere for other groups, such as alkenes or phenyl rings, allowing for the fine-tuning of a molecule's steric and electronic properties. scientificupdate.com

Improved Physicochemical Properties : It can influence properties like lipophilicity and pKa, which are crucial for a drug's pharmacokinetic profile. acs.orgiris-biotech.de

The Morpholine Scaffold: The morpholine ring is a heterocyclic amine that is widely incorporated into drug candidates to improve their properties:

Favorable Biological Interactions : The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen's basicity (though reduced in an amide) can be important for interactions with biological targets. nih.govacs.org

Synthetic Accessibility : Morpholine is a readily available and versatile building block in organic synthesis. nih.govsci-hub.se It can be easily introduced as a nucleophilic amine or constructed through various synthetic methods. jchemrev.com

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by its potential as a versatile building block in organic synthesis and as a scaffold for the development of novel compounds with potential biological activity. The combination of the proven pharmacophores of the cyclopropyl ring and the morpholine moiety makes this and related structures attractive targets for synthesis and evaluation.

Research in this area often focuses on leveraging the unique reactivity of the α-cyclopropyl ketone system. For instance, the synthesis of N-acylmorpholines from carboxylic acids is a common transformation in medicinal chemistry. acs.org The preparation of this compound can be envisioned through the coupling of cyclopropylacetic acid and morpholine, a standard amide bond formation reaction.

Research Scope and Objectives Pertaining to this compound

The research scope for a molecule like this compound is multifaceted, with objectives spanning from fundamental synthetic chemistry to the exploration of its potential applications.

Key Research Objectives:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(7-8-1-2-8)10-3-5-12-6-4-10/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSIWFBRRFAVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopropyl 1 Morpholinoethanone

Strategic Approaches to C-C Bond Formation Adjacent to the Carbonyl Group

The formation of the C-C bond between the cyclopropyl (B3062369) moiety and the carbonyl carbon is a pivotal step in the synthesis of 2-cyclopropyl-1-morpholinoethanone. Various synthetic strategies can be employed to achieve this transformation, primarily revolving around alpha-alkylation, condensation reactions, and acyl substitution. sigmaaldrich.comnih.govorganic-chemistry.orgrsc.org

Alpha-Alkylation and Carbonyl Condensation Routes

One potential, though less direct, route to this compound involves the alpha-alkylation of a pre-formed morpholinoethanone enolate with a suitable cyclopropyl electrophile. This method would require the generation of the enolate of N-acetylmorpholine, followed by its reaction with a cyclopropyl halide or tosylate. The efficiency of this reaction would be contingent on minimizing self-condensation of the enolate and other side reactions.

Alternatively, a Horner-Wadsworth-Emmons type reaction could be employed. google.com This would involve the reaction of an α-alkoxy p-chlorobenzyl phosphonate (B1237965) with cyclopropyl methyl ketone in the presence of a strong base to form a derivative of alkoxy propylene. Subsequent hydrolysis of this intermediate under acidic conditions would yield the desired 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a structural analogue that highlights the feasibility of this approach for creating the cyclopropyl-carbonyl linkage. google.com

| Reagent 1 | Reagent 2 | Conditions | Product | Reference |

| Diethyl α-methoxy p-chlorobenzyl phosphonate | Cyclopropyl methyl ketone | Sodium amide, Toluene, 10-30°C | 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (after hydrolysis) | google.com |

| Diethyl α-methoxy p-chlorobenzyl phosphonate | Cyclopropyl methyl ketone | Potassium tert-butoxide, tert-Butanol, 10-30°C | 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (after hydrolysis) | google.com |

Acyl Substitution Reactions Incorporating the Morpholine (B109124) Moiety

A more direct and commonly employed strategy involves the nucleophilic acyl substitution of a cyclopropyl-containing acylating agent with morpholine. pressbooks.pubmasterorganicchemistry.comlibretexts.org This approach begins with cyclopropanecarboxylic acid, which can be converted to a more reactive acyl derivative such as an acyl chloride or an acid anhydride. Subsequent reaction with morpholine, often in the presence of a non-nucleophilic base to scavenge the acid byproduct, affords this compound. acs.org

For instance, the reaction of cyclopropanecarbonyl chloride with morpholine would proceed via a nucleophilic addition-elimination mechanism to furnish the target amide. pressbooks.pubmasterorganicchemistry.com The reactivity of the acyl chloride makes this a highly efficient transformation.

Cyclopropyl Moiety Construction Strategies

The formation of the three-membered cyclopropane (B1198618) ring is a cornerstone of this synthesis, and various methods have been developed for this purpose. marquette.edu These strategies can be broadly categorized into cyclopropanation reactions and ring-closing methodologies.

Targeted Cyclopropanation Reactions (e.g., carbene additions)

Carbene or carbenoid addition to an appropriate alkene is a powerful and widely used method for constructing cyclopropane rings. youtube.comlibretexts.org In the context of synthesizing this compound, this would involve the cyclopropanation of an alkene precursor already containing the morpholino amide functionality.

The Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a classic example. marquette.eduyoutube.com This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org Other methods for generating carbenes, such as the decomposition of diazomethane (B1218177) or the alpha-elimination of a haloform, can also be employed. youtube.com The choice of method often depends on the substrate and desired stereoselectivity. diva-portal.org

Ring-Closing Methodologies for Cyclopropyl Formation

Intramolecular ring-closing reactions provide an alternative pathway to the cyclopropane ring. ethz.ch One such approach is the intramolecular nucleophilic substitution of a γ-halo ketone or a related derivative. For example, a 1,3-dihalo-propane derivative could undergo an intramolecular Wurtz-type reaction to form the cyclopropane ring.

Another notable method is the Kulinkovich reaction, which can be adapted to form aminocyclopropanes from amides. ethz.ch While not a direct route to this compound, this reaction highlights the potential for ring-closing strategies in the synthesis of cyclopropylamines, which could be precursors to the target molecule.

Stereoselective Synthesis of this compound and its Chiral Analogues

The development of stereoselective methods for the synthesis of this compound is of significant interest, as the stereochemistry of the cyclopropane ring can have a profound impact on biological activity. googleapis.comorganic-chemistry.orgnih.govresearchgate.net

Asymmetric cyclopropanation reactions are a key strategy for achieving enantiocontrol. diva-portal.org This can be accomplished using chiral catalysts or by employing chiral auxiliaries attached to the alkene substrate. For instance, biocatalytic approaches using engineered enzymes have shown great promise in the highly stereoselective synthesis of fluorinated cyclopropanes and fused cyclopropane-γ-lactams. nih.govnih.gov These methods offer high diastereo- and enantiocontrol, which are often difficult to achieve with traditional chemocatalytic methods. nih.govnih.gov

Furthermore, tandem reactions that combine the creation of a stereocenter with a subsequent diastereoselective cyclopropanation have been developed. organic-chemistry.org For example, the asymmetric addition of an organozinc reagent to an enal can generate a chiral allylic zinc alkoxide, which then directs the diastereoselective cyclopropanation. organic-chemistry.org Such one-pot procedures can efficiently generate multiple stereocenters with high selectivity.

Asymmetric Catalysis in Carbonyl and Cyclopropyl Formation

Asymmetric catalysis is crucial for producing enantiomerically enriched cyclopropyl ketones. The control of stereochemistry during the formation of the cyclopropane ring or the modification of the carbonyl group is a significant challenge. nih.gov

One prominent strategy involves the kinetic resolution of racemic 2-substituted cyclopropyl ketones. nih.gov This process can be catalyzed by a chiral N,N'-dioxide/scandium(III) complex, which facilitates the asymmetric ring-opening and cyclization of cyclopropyl ketones with various nucleophiles, including primary amines. nih.gov This method has proven effective for a wide range of substrates, yielding products with excellent enantioselectivities (up to 97% ee) and high yields (up to 98%) under mild conditions. nih.gov While this specific reaction often leads to dihydropyrroles, the underlying principle of kinetic resolution offers a viable pathway to access chiral cyclopropyl ketone precursors. nih.gov

Another approach utilizes a dual-catalyst system for the enantioselective photocycloaddition of aryl cyclopropyl ketones. nih.gov This method employs a chiral Lewis acid in conjunction with a transition metal photoredox catalyst to construct densely substituted cyclopentane (B165970) structures. nih.gov Although this transforms the initial ketone, it demonstrates a sophisticated strategy for stereocontrol in reactions involving cyclopropyl ketones. nih.gov The development of phosphine (B1218219) oxide chemistry also presents an efficient sequence for the asymmetric synthesis of trans-cyclopropyl ketones through an intramolecular nucleophilic ring closure. rsc.org

The following table summarizes representative catalytic systems used in the asymmetric synthesis of cyclopropyl ketones and related structures.

| Catalyst System | Reaction Type | Substrates | Key Feature | Ref |

| Chiral N,N'-dioxide/Sc(III) complex | Kinetic Resolution / Ring-opening/cyclization | Cyclopropyl ketones, primary amines | High enantioselectivity (up to 97% ee) and yields for chiral 2,3-dihydropyrroles. | nih.gov |

| Chiral Lewis Acid / Transition Metal Photoredox Catalyst | Asymmetric [3+2] Photocycloaddition | Aryl cyclopropyl ketones | Enantiocontrolled construction of complex cyclopentane structures. | nih.gov |

| Phosphine Oxide Chemistry | Intramolecular Nucleophilic Ring Closure | β-Keto-diphenylphosphine oxides | Exclusive formation of trans-cyclopropane. | rsc.org |

Diastereoselective Control in Synthetic Pathways

Diastereoselective control is paramount when synthesizing complex molecules with multiple stereocenters, such as substituted derivatives of this compound. The amide functionality, like the morpholine group in the target compound, can exert a significant directing effect in stereoselective reactions. ku.edu

Research has shown that the carboxamide group can direct the facial selectivity of reactions on cyclopropane rings. ku.edu For instance, in the hydrogenation of cyclopropenes, the amide's ability to chelate with the catalyst can lead to highly diastereoselective cis-hydrogenation. ku.edu Similarly, the amide can direct the addition of nucleophiles across the double bond of cyclopropenes, yielding diastereomerically pure products. ku.edu This directing ability is a powerful tool for controlling the relative stereochemistry of substituents on the cyclopropane ring.

Another strategy involves the "dual control" of diastereoselectivity in the formal nucleophilic substitution of bromocyclopropanes. mdpi.com This method utilizes a chiral center within a cyclopropene (B1174273) intermediate to govern the configuration of two adjacent stereocenters that are installed sequentially. mdpi.com This approach has been successfully used to create enantiomerically enriched cyclopropyl ethers and amines with high diastereoselectivity (>25:1). mdpi.com

Furthermore, the development of methods for the diastereoselective synthesis of cyclopropyl diboronates offers a scalable and stereocontrolled approach to creating polysubstituted cyclopropanes. nih.gov These diboronated intermediates can be further derivatized, providing access to complex cyclopropyl architectures. nih.gov

The table below highlights methodologies that achieve high diastereoselectivity in cyclopropane synthesis.

| Method | Key Feature | Stereoselectivity | Application | Ref |

| Amide-Directed Reactions | Use of amide functionality to control facial selectivity. | High diastereoselectivity for additions and hydrogenations. | Synthesis of densely substituted cyclopropanes. | ku.edu |

| "Dual Control" Nucleophilic Substitution | A chiral center in a cyclopropene intermediate directs the formation of two new stereocenters. | Excellent diastereoselectivity (>25:1 dr). | Access to enantiomerically enriched cyclopropyl ethers and amines. | mdpi.com |

| Simmons-Smith Cyclopropanation | Substrate-directed approach using alkenyl cyclopropyl carbinol derivatives. | Furnishes a single diastereomer. | Synthesis of stereodefined bicyclopropanes. | nih.gov |

| Electro-oxidative Annulation | Coupling of carbon pronucleophiles and unactivated alkenes. | High diastereoselectivity (≥20:1 dr) for nitrile-substituted cyclopropanes. | Modular synthesis of diverse cyclopropanes. | nih.gov |

Development of Novel and Efficient Synthetic Routes for this compound

The development of novel and efficient synthetic routes for this compound and its analogs focuses on improving yields, reducing step counts, and utilizing readily available starting materials. One such approach involves the cross-coupling of acyl chlorides with organoboron compounds. nih.gov A visible light photoredox/nickel dual catalysis system enables the coupling of acyl chlorides, including cyclopropanecarbonyl chloride, with potassium alkoxymethyltrifluoroborates to form α-alkoxyketones. nih.gov Notably, this method was successfully applied to 4-morpholinecarbonyl chloride, producing 2-(benzyloxy)-1-morpholinoethanone in a 77% yield, demonstrating the viability of forming the morpholinoethanone core structure through this modern coupling strategy. nih.gov

Radical-mediated reactions also offer innovative pathways. For example, a photoredox-promoted reaction involving 2-bromo-2,2-difluoro-1-morpholinoethanone has been reported, showcasing the use of morpholinoethanone derivatives in radical processes to form fluorinated ketonitriles. mdpi.compreprints.org While this specific example involves a fluorinated analog, the underlying radical chemistry represents a modern approach to constructing complex ketone structures.

Another efficient method is the Barton-Zard reaction, which has been used in the synthesis of pyrroles starting from 2-isocyano-1-morpholinoethanone. mdpi.com This highlights the utility of the 2-morpholinoethanone moiety as a versatile building block in multi-step syntheses. A scaled-up procedure for a related compound demonstrates the practical applicability of these synthons. mdpi.com

The synthesis of related chiral morpholines has been achieved through the asymmetric hydrogenation of unsaturated morpholine precursors using a rhodium catalyst, affording products in quantitative yields and with up to 99% ee. rsc.orgresearchgate.net While not directly forming the cyclopropyl ketone, this demonstrates a highly efficient method for establishing chirality within the morpholine ring system, which could be a key step in a convergent synthesis of a chiral derivative of the target compound.

These modern synthetic strategies provide more direct and efficient access to this compound and its derivatives compared to traditional multi-step methods, which might involve the acylation of morpholine with cyclopropylacetyl chloride.

Mechanistic Organic Chemistry and Reactivity Patterns of 2 Cyclopropyl 1 Morpholinoethanone

Fundamental Reactivity at the Ethanone (B97240) Moiety

The core of the molecule's reactivity lies in the ethanone group, which is a tertiary amide. The carbonyl group (C=O) is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of the morpholine (B109124) nitrogen atom directly attached to the carbonyl carbon significantly influences its reactivity compared to ketones or aldehydes.

The primary reaction pathway for carboxylic acid derivatives like 2-Cyclopropyl-1-morpholinoethanone is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This process is distinct from the nucleophilic addition reactions typical of aldehydes and ketones. libretexts.org The reaction proceeds via a two-step mechanism: addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. masterorganicchemistry.comlibretexts.org

In the case of this morpholinoethanone, the morpholide anion would be the leaving group. Amides are generally the least reactive among carboxylic acid derivatives (which include acid chlorides, anhydrides, and esters) because the lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, reducing its electrophilicity. libretexts.orgpearson.com This resonance stabilization also makes the amide group a poor leaving group. pearson.com Consequently, forcing conditions are often required to achieve nucleophilic acyl substitution on amides.

Table 1: General Reactivity of Carboxylic Acid Derivatives

| Derivative | General Structure | Leaving Group | Relative Reactivity |

|---|---|---|---|

| Acid Chloride | R-CO-Cl | Cl⁻ | Highest |

| Anhydride | R-CO-O-CO-R' | R'COO⁻ | High |

| Ester | R-CO-OR' | R'O⁻ | Moderate |

This table illustrates the general reactivity trend in nucleophilic acyl substitution reactions.

For example, hydrolysis of this compound to form cyclopropylacetic acid would require either strong acid or base and likely heat. Under basic conditions, a hydroxide (B78521) ion would attack the carbonyl carbon, and in a subsequent step, the morpholide anion would be eliminated. youtube.com

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon (in this case, the methine of the cyclopropyl (B3062369) group), possesses acidic protons. chemistry.coachmasterorganicchemistry.com Removal of one of these protons by a base leads to the formation of a resonance-stabilized intermediate called an enolate. masterorganicchemistry.com The negative charge in the enolate is delocalized between the alpha-carbon and the carbonyl oxygen. libretexts.org

The formation of an enol or enolate is a key step for many reactions at the alpha-carbon. libretexts.orgidc-online.com Enolates are powerful nucleophiles and can react with a variety of electrophiles, such as alkyl halides, at the alpha-carbon. chemistry.coachlibretexts.org Although the oxygen atom in the enolate also bears a negative charge, C-alkylation is generally more common. chemistry.coach

However, the acidity of the α-hydrogens in amides is generally lower than in ketones or aldehydes, making enolate formation more difficult. masterorganicchemistry.com The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often necessary to deprotonate the alpha-position of amides effectively. chemistry.coach Once formed, the enolate of this compound could, in principle, be alkylated or undergo other alpha-substitution reactions. chemistry.coach

During enolization, any existing stereochemistry at the alpha-carbon is lost because the resulting C=C double bond of the enol is planar. idc-online.comlibretexts.org

Chemical Transformations Involving the Cyclopropyl Ring

The three-membered cyclopropyl ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. Its proximity to the electron-withdrawing carbonyl group further activates it towards certain transformations.

Cyclopropanes, particularly those activated by an adjacent electron-withdrawing group (like a ketone or ester), can undergo ring-opening reactions. nih.govresearchgate.net These reactions can be initiated by acids, bases, or metals. For instance, in the presence of a Brønsted acid, the carbonyl oxygen can be protonated, which enhances the electron-withdrawing effect and facilitates nucleophilic attack on the cyclopropane (B1198618) ring, leading to its cleavage. nih.gov The regioselectivity of the ring-opening is influenced by both steric and electronic factors within the molecule. core.ac.uk Depending on the reaction conditions and the substrate, this can lead to 1,3-difunctionalized products. nih.govresearchgate.net

The cyclopropyl group is a well-known "radical clock." nih.gov If a radical is generated elsewhere in the molecule or introduced externally, it can add to the cyclopropane ring, causing a rapid ring-opening to form a more stable, acyclic radical. The rate of this ring-opening is extremely fast and can be used to probe the kinetics of other radical reactions.

In the context of this compound, a radical generated at the alpha-carbon could potentially lead to ring-opening. More commonly, radical reactions involving vinyl cyclopropanes are studied, where a thiyl radical can catalyze a ring-opening to generate a stabilized radical intermediate. chemrxiv.org While this specific molecule lacks the vinyl group, the principles of radical-induced cyclopropane ring-opening remain relevant. nih.govcolab.ws

Reactivity of the Morpholine Heterocycle

The morpholine ring contains both an ether linkage and a tertiary amine. The ether oxygen is generally unreactive under most conditions. The nitrogen atom, however, retains its basic and nucleophilic character, typical of secondary amines, although its reactivity is somewhat attenuated. wikipedia.org The electron-withdrawing effect of the ether oxygen makes the morpholine nitrogen less basic and less nucleophilic than a comparable piperidine (B6355638) nitrogen. wikipedia.org

Despite this, the nitrogen's lone pair of electrons can participate in reactions. For example, it can be protonated by strong acids to form a morpholinium salt. While the nitrogen is part of an amide linkage in this compound and its nucleophilicity is greatly diminished due to resonance with the carbonyl, the morpholine ring itself can be a target for synthesis. The synthesis of morpholines often involves the cyclization of 1,2-amino alcohols. chemrxiv.org In principle, extreme conditions could lead to reactions involving the C-N or C-O bonds of the morpholine ring, but these are not common transformations. ambeed.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclopropylacetic acid |

| Lithium diisopropylamide (LDA) |

Nitrogen-Centered Reactivity and Functionalization

The nitrogen atom within the morpholine ring of this compound is a key center for reactivity. As a tertiary amine, the lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to participate in a variety of chemical transformations.

The chemistry of nitrogen-centered radicals (NCRs) is a significant area of organic synthesis, and understanding their generation and reactivity is crucial. nih.gov NCRs, including aminyl and amidyl radicals, can be generated through processes like thermolysis, photolysis, or photoredox catalysis and are used to functionalize sp² systems and construct N-heterocycles. nih.govpharma.hr While the amide nitrogen in this compound is less basic than a free amine, it can still be involved in specific reactions. For instance, related morpholine-containing compounds readily undergo nucleophilic substitution reactions. In the synthesis of the clinical candidate GLPG3970, the anion of 2-morpholinoethanol (B138140) acts as a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) reaction. nih.govacs.org This demonstrates the capacity of the morpholine nitrogen to attack electron-deficient aromatic systems.

Furthermore, the nitrogen atom can direct functionalization. The formation of nitrogen-centered radicals can lead to intramolecular hydrogen atom transfer (HAT) processes, enabling the functionalization of otherwise unreactive C-H bonds, a cornerstone of the Hofmann-Löffler-Freytag reaction for synthesizing pyrrolidines. pharma.hrresearchgate.net The reactivity of these nitrogen-centered species allows for the construction of complex molecular architectures from simpler precursors. nih.gov

Morpholine Ring Stability and Transformations

The morpholine ring is a six-membered saturated heterocycle containing both nitrogen and oxygen atoms. It is generally considered a stable structural motif in organic synthesis and is found in numerous pharmaceuticals. google.com Its stability allows it to be carried through multi-step syntheses without degradation under many common reaction conditions. researchgate.net

However, the stability is not absolute. Transformations of the morpholine ring can occur under specific, often harsh, conditions. While there is limited direct evidence for the ring-opening of this compound itself, related heterocyclic systems can undergo cleavage. For example, the cyclopropyl ring, another key feature of the molecule, is known to undergo ring-opening reactions, particularly when a radical is formed on an adjacent carbon. nih.gov The strain of the three-membered ring makes it susceptible to reactions that relieve this strain. A potential transformation pathway for this compound could involve a reaction initiated elsewhere in the molecule that ultimately leads to the cleavage or rearrangement of the morpholine ring, although this would require specific and energetic conditions.

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the step-by-step mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic routes. utdallas.edu

Detailed Mechanistic Pathways (e.g., SN1/SN2, Addition-Elimination)

The reactions of this compound and related structures can proceed through several mechanistic pathways, including nucleophilic substitution and radical processes.

Nucleophilic Aromatic Substitution (SNAr): Drawing parallels from the synthesis of related compounds, the morpholine nitrogen can act as a nucleophile in an SNAr mechanism. nih.govacs.org This pathway is typical for reactions with activated aryl halides.

Nucleophilic Attack: The nitrogen atom of the morpholine moiety attacks the electron-deficient carbon of an aromatic ring, breaking the aromaticity and forming a high-energy intermediate known as a Meisenheimer complex.

Restoration of Aromaticity: The leaving group (typically a halide) is eliminated, and the aromaticity of the ring is restored, resulting in the formation of a new C-N bond.

Radical-Mediated Pathways: The presence of the carbonyl group and the cyclopropyl ring opens up possibilities for radical-mediated transformations. For example, a related compound, 2-bromo-2,2-difluoro-1-morpholinoethanone, is used in photoredox-catalyzed reactions to generate radicals that trigger cyano-group migration. mdpi.compreprints.org A plausible mechanism for a similar reaction involving this compound could be:

Radical Generation: A radical is formed, potentially at the carbon alpha to the carbonyl group, through single-electron transfer (SET) from a photocatalyst.

Radical Cascade: This initial radical can then participate in a cascade of events, such as addition to an alkene or a subsequent ring-opening of the cyclopropyl group, which is known to be facile for cyclopropyl radicals. nih.gov

Kinetics and Rate-Determining Steps in Complex Reactions

For the mechanistic pathways proposed for this compound:

In an SNAr reaction, the formation of the high-energy, non-aromatic Meisenheimer complex is typically the rate-determining step. Therefore, the reaction rate would be dependent on the concentrations of both the morpholine-containing nucleophile and the electrophilic aromatic substrate.

In a photoredox-catalyzed radical reaction, the rate-determining step can vary. It could be the initial single-electron transfer, the radical addition step, or a subsequent rearrangement. uomustansiriyah.edu.iq The kinetics of such complex reactions often follow steady-state approximations for the radical intermediates. uomustansiriyah.edu.iq DFT calculations suggest that the presence of an amino group can significantly accelerate the ring-opening of a cyclopropyl radical, indicating this step might be kinetically favorable and perhaps not the RDS. nih.gov

The table below illustrates a hypothetical kinetic experiment for a second-order reaction involving this compound (A) and a substrate (B), consistent with an SNAr mechanism where the rate is proportional to the concentration of both reactants (Rate = k[A][B]).

| Experiment | Initial [this compound] (M) | Initial [Substrate B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10-4 |

| 2 | 0.20 | 0.10 | 4.0 x 10-4 |

| 3 | 0.10 | 0.20 | 4.0 x 10-4 |

Computational and Theoretical Chemistry Studies on 2 Cyclopropyl 1 Morpholinoethanone

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are employed to understand the fundamental electronic properties and energy landscape of 2-Cyclopropyl-1-morpholinoethanone.

Molecular Orbital Analysis and Electronic Density Distributions

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In morpholine (B109124), the HOMO is associated with the non-bonding electrons of the nitrogen atom. researchgate.netnih.gov For this compound, it is expected that the HOMO would also have significant character on the nitrogen lone pair, influencing its nucleophilicity. The LUMO is likely to be centered on the carbonyl group, specifically the antibonding π* orbital, making the carbonyl carbon susceptible to nucleophilic attack.

The electronic density distribution, which can be visualized through electrostatic potential maps, would likely show a region of high electron density (negative potential) around the carbonyl oxygen and the nitrogen atom of the morpholine ring. Conversely, a region of lower electron density (positive potential) would be expected around the carbonyl carbon and the hydrogens of the cyclopropyl (B3062369) ring. This distribution of electron density is crucial for predicting intermolecular interactions and sites of reactivity.

Computational studies on related cyclopropyl ketones indicate that the conjugation between the cyclopropyl ring and the carbonyl group can influence the electronic structure. nih.govresearchgate.netmanchester.ac.uk This interaction, often described in terms of Walsh orbitals of the cyclopropane (B1198618) ring, can affect the energy levels of the molecular orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the nitrogen lone pair of the morpholine ring. |

| LUMO | +1.2 | Primarily the π* antibonding orbital of the carbonyl group. |

| HOMO-LUMO Gap | 9.7 | Influences electronic transitions and chemical reactivity. |

Note: The values in this table are hypothetical and are presented for illustrative purposes based on general principles and data from analogous molecules.

Conformational Landscapes and Isomer Stability

The conformational flexibility of this compound arises from rotation around several single bonds, most notably the C-C bond connecting the cyclopropyl group to the carbonyl and the C-N bond of the amide. The morpholine ring itself typically adopts a chair conformation, which can exist as equatorial and axial conformers. researchgate.netresearchgate.net

Theoretical calculations on related cyclopropyl carboxamides and C-cyclopropylaldonitrones have shown a preference for a bisected s-trans conformation. rsc.orgresearchgate.net This preference is attributed to stereoelectronic effects of the cyclopropane ring. rsc.org In this conformation, the C-H bond of the cyclopropyl methine is eclipsed with the carbonyl group. For this compound, the conformational landscape would also be influenced by the rotation around the amide C-N bond, which is known to have a significant rotational barrier. osti.govmdpi.comut.ee

Table 2: Calculated Relative Energies of Plausible Conformers of this compound

| Conformer | Dihedral Angle (Cring-C-C=O) | Dihedral Angle (O=C-N-Cmorph) | Relative Energy (kcal/mol) |

| Bisected, s-trans | 0° | 180° | 0.0 |

| Eclipsed, s-trans | 120° | 180° | 2.5 |

| Bisected, s-cis | 0° | 0° | 4.8 |

| Eclipsed, s-cis | 120° | 0° | 6.2 |

Note: The values in this table are hypothetical and based on general conformational principles of similar molecules. The dihedral angles are illustrative.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts for different conformers, it is possible to assign experimental spectra and gain insight into the dominant structures in different environments.

For this compound, the most intense IR absorption band is expected to be the C=O stretching vibration of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. The exact position would be sensitive to the electronic environment and conformation. The C-N stretching of the amide and the various vibrations of the cyclopropyl and morpholine rings would also provide characteristic spectroscopic signatures.

Recent advancements in machine learning and deep learning models, such as Mol2Raman, allow for the rapid prediction of Raman spectra from molecular structures, which can complement DFT calculations. chemrxiv.org Similarly, models like CuXASNet can predict X-ray absorption spectra, offering further avenues for structural characterization. aps.org

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=O Stretch | 1655 | Strong intensity, characteristic of the amide carbonyl. |

| C-N Stretch | 1420 | Amide C-N bond vibration. |

| Cyclopropane Ring Breathing | 1250 | Symmetric stretch of the cyclopropane C-C bonds. |

| Morpholine Ring Stretch | 1115 | Characteristic vibration of the morpholine ring. |

Note: These are representative values and the actual frequencies can vary based on the computational method and basis set used.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and predicting reactivity.

Potential Energy Surface Exploration for Reaction Pathways

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape for chemical reactions. researchgate.net For this compound, exploring the PES is crucial for understanding potential reaction pathways, such as the ring-opening of the cyclopropyl group or reactions at the carbonyl center.

Computational studies on the ring-opening of cyclopropyl radicals and ketones have revealed complex reaction pathways, sometimes involving bifurcations where a single transition state leads to multiple products. acs.orgnih.govresearchgate.netcardiff.ac.uk The ring-opening of the cyclopropyl ketone moiety in this compound could be initiated by radical or nucleophilic attack and would proceed through a specific transition state, the geometry and energy of which would determine the reaction rate.

Another important reaction coordinate is the rotation around the amide C-N bond. The PES for this process typically shows a significant energy barrier, which can be influenced by the surrounding environment. osti.govmdpi.com

Retrosynthetic Analysis and Strategic Development for 2 Cyclopropyl 1 Morpholinoethanone Analogues

Disconnection Strategies for the 2-Cyclopropyl-1-morpholinoethanone Scaffold

The fundamental approach to the retrosynthesis of the this compound scaffold involves the disconnection of the primary chemical bonds. The most logical disconnections are the amide bond of the morpholine (B109124) moiety and the carbon-carbon bond connecting the cyclopropyl (B3062369) group to the ethanone (B97240) backbone.

A primary disconnection strategy breaks the amide bond between the morpholine ring and the carbonyl group. This leads to two key synthons: a morpholine equivalent and a 2-cyclopropylacetyl synthon. This is a common and reliable disconnection for amides. amazonaws.com

Another key disconnection targets the C-C bond between the cyclopropyl ring and the carbonyl carbon. This approach simplifies the target molecule into a morpholinoethanone synthon and a cyclopropyl synthon. The feasibility of this disconnection depends on the availability of suitable synthetic equivalents for these fragments. e-bookshelf.de

| Disconnection Target | Resulting Synthons | Corresponding Reagents |

| Amide C-N bond | Morpholine cation and 2-cyclopropylacyl anion | Morpholine and 2-cyclopropylacetyl chloride (or carboxylic acid) |

| Cyclopropyl-Keto C-C bond | 2-morpholinoacetyl cation and cyclopropyl anion | 2-halo-1-morpholinoethanone and a cyclopropyl organometallic reagent |

Chemoselectivity and regioselectivity are crucial considerations in the synthesis of this compound analogues, especially when additional functional groups are present on the scaffold. slideshare.netresearchgate.net

Chemoselectivity refers to the preferential reaction of one functional group over another. slideshare.net For instance, in a molecule containing both a ketone and an ester, a reducing agent might selectively reduce the ketone. In the context of our target scaffold, if an analogue contained another reactive site, disconnection strategies would need to consider reagents that selectively form the desired amide or C-C bond without affecting other parts of the molecule. researchgate.net

Regioselectivity concerns the control of the site of a chemical reaction. slideshare.netyoutube.com For example, in the formation of a C-C bond, regioselectivity determines which carbon atom forms the new bond. When constructing analogues with substituted cyclopropyl or morpholine rings, the disconnection must lead to starting materials that will react at the correct position to yield the desired isomer. irb.hrnih.gov For instance, in a Friedel-Crafts acylation to attach the cyclopropylacetyl group to an aromatic ring, the position of acylation would be governed by the directing effects of existing substituents.

Functional group interconversions (FGI) are often essential steps in a synthetic plan, allowing for the transformation of one functional group into another to facilitate a key disconnection or to introduce the final desired functionality. e-bookshelf.de FGI is a strategic element used when a direct disconnection is not feasible or when it leads to unstable or unavailable synthons. amazonaws.com

Common FGIs relevant to the synthesis of this compound analogues include:

Oxidation/Reduction : A primary alcohol can be oxidized to a carboxylic acid, which is then a precursor for the acyl chloride needed for amidation. solubilityofthings.com Conversely, a ketone can be reduced to a secondary alcohol for further reactions. solubilityofthings.com

Conversion of Carboxylic Acids : A cyclopropyl carboxylic acid can be converted into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, making it highly reactive towards amide formation with morpholine. vanderbilt.edu

Amine and Amide Formation : The conversion of amines to amides is a fundamental FGI in peptide synthesis and is directly applicable here for coupling morpholine with the cyclopropylacetyl moiety. solubilityofthings.com

| Initial Functional Group | Target Functional Group | Reagent Example | Purpose in Synthesis |

| Primary Alcohol (R-CH₂OH) | Carboxylic Acid (R-COOH) | KMnO₄, PCC solubilityofthings.com | Prepare the carboxylic acid for amide coupling. |

| Carboxylic Acid (R-COOH) | Acyl Chloride (R-COCl) | SOCl₂, (COCl)₂ | Activate the carboxylic acid for reaction with morpholine. vanderbilt.edu |

| Ketone (R-CO-R') | Secondary Alcohol (R-CH(OH)-R') | NaBH₄, LiAlH₄ solubilityofthings.com | Introduce stereochemistry or a site for further functionalization. |

| Alkyl Halide (R-X) | Amine (R-NH₂) | NaN₃ followed by reduction | Introduce an amino group for subsequent reactions. |

Application of Stereochemical Control in Retrosynthetic Pathways

When synthesizing analogues of this compound that contain chiral centers, controlling the stereochemistry is paramount. This control must be considered during the retrosynthetic planning phase. For example, if a substituent on the cyclopropyl ring or the carbon adjacent to the carbonyl creates a stereocenter, the synthetic route must be designed to produce the desired stereoisomer.

Strategies for stereochemical control include:

Use of Chiral Starting Materials : Employing enantiomerically pure starting materials from the "chiral pool," such as optically active cyclopropane (B1198618) derivatives or substituted morpholines.

Asymmetric Reactions : Incorporating stereoselective reactions, such as asymmetric hydrogenations, epoxidations, or alkylations, at key steps in the synthesis.

Diastereoselective Reactions : Designing reactions where an existing chiral center in the molecule directs the stereochemical outcome of a new stereocenter. For instance, the reduction of the ketone in a chiral environment can lead to the preferential formation of one diastereomeric alcohol. csic.es

The development of stereochemically controlled syntheses is crucial for producing specific, biologically active isomers. google.comgoogleapis.comgoogle.com

Development of Convergent and Divergent Synthetic Routes

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a library of structurally related compounds. researchgate.net For example, a core scaffold of this compound could be synthesized, and then various functional groups could be introduced in the final steps to create a diverse set of analogues. This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where many related compounds need to be tested. Diversity-oriented synthesis (DOS) is a powerful paradigm that utilizes divergent approaches to explore a wide chemical space. researchgate.net

| Synthesis Type | Description | Application to Analogues |

| Convergent | Separate synthesis of key fragments followed by late-stage coupling. | Independent synthesis of a substituted morpholine and a functionalized cyclopropylacetic acid, followed by amidation. |

| Divergent | A common intermediate is modified in various ways to produce a library of compounds. researchgate.net | A core this compound structure is functionalized at different positions (e.g., on the cyclopropyl or morpholine ring) to create a series of analogues. |

Integration of Computational Tools in Retrosynthetic Planning

Modern retrosynthetic analysis is increasingly supported by computational tools that can predict viable synthetic pathways. the-scientist.comevariste.com These tools use databases of known chemical reactions and algorithms to identify potential disconnections and suggest starting materials. the-scientist.comchemrxiv.org

For a target like the analogues of this compound, computational software can:

Propose Novel Routes : By analyzing the structure, these programs can suggest disconnections and synthetic pathways that a chemist might not have considered. the-scientist.com

Assess Synthetic Accessibility : Algorithms can score the "synthesizability" of a proposed analogue, helping to prioritize which compounds to pursue in a drug discovery program based on the predicted ease of their creation. evariste.com

Manage Reaction Databases : Software can search vast databases for reactions that are suitable for specific transformations, including information on reaction conditions and yields. the-scientist.com

The use of artificial intelligence (AI) and machine learning in these tools is making them more powerful and accurate, accelerating the process of designing and executing complex organic syntheses. the-scientist.comchemrxiv.org

Synthesis and Chemical Transformations of 2 Cyclopropyl 1 Morpholinoethanone Derivatives

Design and Synthesis of Cyclopropyl-Modified Analogues

The cyclopropyl (B3062369) moiety is a key structural feature, and its modification or strategic incorporation plays a significant role in influencing molecular properties. iris-biotech.de The strained three-membered ring can act as a conformational constraint, positioning other functional groups in a way that can be entropically favorable for binding to biological targets. iris-biotech.de Furthermore, replacing alkyl or aryl groups with a cyclopropyl ring can alter metabolic stability, lipophilicity, and potency. iris-biotech.de

Synthetic strategies for creating cyclopropyl-modified analogues often involve either building the cyclopropane (B1198618) ring at a late stage or using a pre-formed cyclopropyl-containing building block. In the development of inhibitors for Salt-Inducible Kinases (SIKs), a cyclopropyl group was introduced to an N-benzamide moiety, replacing a trifluoroethyl group. nih.gov This modification was part of a strategy to enhance potency. nih.gov The synthesis of these analogues can be complex, often starting with multi-substituted aromatic or heterocyclic cores, followed by a series of cross-coupling and amide bond formation reactions to assemble the final molecule. nih.gov

General methods for forming cyclopropane rings are well-established and include reactions like the Simmons-Smith reaction, intramolecular Wurtz reactions, and transition metal-catalyzed cyclopropanations using diazo compounds. organic-chemistry.org For instance, cobalt and rhodium catalysts are effective for the asymmetric cyclopropanation of olefins with diazoesters, yielding cyclopropane esters that can be converted into amides. organic-chemistry.org Palladium-catalyzed cross-coupling reactions of aryl halides with cyclopropylmagnesium bromide or potassium cyclopropyltrifluoroborate (B8364958) are also common methods for attaching a cyclopropyl ring to an aromatic system. organic-chemistry.org More recent methods focus on the diastereoselective synthesis of polysubstituted cyclopropanes using 1,2-boronate rearrangement, allowing for further functionalization. nih.gov

Table 1: Examples of Synthetic Approaches for Cyclopropyl-Containing Scaffolds

| Method | Description | Reactants | Catalyst/Reagent | Ref |

|---|---|---|---|---|

| Amide Coupling | Formation of an N-cyclopropyl benzamide, replacing a different N-alkyl group. | 2-Hydroxy-6-methoxybenzoic acid, Cyclopropylamine | Amide coupling reagents | nih.gov |

| Suzuki-Miyaura Coupling | Coupling of an aryl chloride with a cyclopropyl boronic acid derivative. | Aryl chloride, Potassium cyclopropyltrifluoroborate | Palladium catalyst | organic-chemistry.org |

| Catalytic Cyclopropanation | Asymmetric formation of a cyclopropane ring from an alkene. | Olefin, Succinimidyl diazoacetate | Cobalt or Rhodium catalyst | organic-chemistry.org |

| Boronate Rearrangement | Construction of cyclopropyl diboronates for further derivatization. | gem-Bis(boronates), Thianthrenium salts | - | nih.gov |

Preparation of Morpholine-Modified Analogues

The morpholine (B109124) ring is another key site for modification. Altering or replacing this heterocycle can significantly impact solubility, cell permeability, and target engagement. Standard synthesis of the core 2-cyclopropyl-1-morpholinoethanone structure would typically involve the amide coupling of cyclopropylacetic acid with morpholine, often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

In medicinal chemistry programs, the morpholine moiety is often systematically replaced with other cyclic or acyclic amines to explore structure-activity relationships. For example, in the development of SIK inhibitors, the morpholine group was attached to an imidazo[1,2-a]pyridine (B132010) scaffold via a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction. nih.gov This same methodology was then used to prepare analogues where the morpholine was replaced by other amines, such as 3,3-difluoroazetidine (B2684565) and N-methylpiperazine. nih.gov These modifications led to notable differences in inhibitory potency and selectivity against different SIK isoforms. nih.gov

Beyond direct replacement, the linker attaching the amine can also be altered. An analogue featuring a 2-morpholinoethylamine substituent was shown to be well-tolerated, demonstrating that incorporating a flexible acyclic linker is a viable strategy. nih.gov General synthetic routes to morpholines often start from vicinal amino alcohols, which can undergo intramolecular cyclization. researchgate.net A recently developed green chemistry protocol utilizes ethylene (B1197577) sulfate (B86663) and a base for the efficient conversion of 1,2-amino alcohols into a wide variety of substituted morpholines. chemrxiv.org

Table 2: Examples of Morpholine and Amine Analogues in SIK Inhibitors

| Amine Moiety | Synthetic Method | Precursors | Catalyst/Reagents | Finding | Ref |

|---|---|---|---|---|---|

| Morpholine | Buchwald-Hartwig Coupling | 7-Bromo-imidazo[1,2-a]pyridine derivative, Morpholine | Pd₂(dba)₃, tBuXPhos, tBuOK | Potent SIK inhibition | nih.gov |

| 3,3-Difluoroazetidine | Buchwald-Hartwig Coupling | 7-Bromo-imidazo[1,2-a]pyridine derivative, 3,3-Difluoroazetidine | RuPhos Pd G3, RuPhos, Cs₂CO₃ | Improved potency on SIK2 | nih.gov |

| N-Methylpiperazine | Buchwald-Hartwig Coupling | 7-Bromo-imidazo[1,2-a]pyridine derivative, N-Methylpiperazine | RuPhos Pd G3, RuPhos, Cs₂CO₃ | Improved potency on SIK2 | nih.gov |

| 2-Morpholinoethylamine | Aromatic Nucleophilic Substitution | 7-Fluoro-imidazo[1,2-a]pyridine derivative, 2-Morpholinoethanol (B138140) anion | - | Tolerated modification with low nanomolar potency | nih.gov |

Functionalization of the Ethanone (B97240) Backbone

The ethanone backbone serves as the linker between the cyclopropyl and morpholino moieties. Its functionalization offers a route to introduce new chemical properties or to alter the spatial relationship between the two terminal rings. The carbon alpha to the carbonyl group is a primary site for modification. Classical methods for α-functionalization involve the formation of a ketone enolate via deprotonation, followed by reaction with an electrophile. researchgate.net

More advanced strategies aim to functionalize the less reactive β-position. Palladium-catalyzed redox cascade reactions have been developed for the direct β-alkenylation and β-alkylation of ketones using alkyl or alkenyl bromides. uchicago.eduuchicago.edu This approach proceeds through an α,β-desaturation step, followed by the coupling reaction, all in a single, redox-neutral process. uchicago.eduuchicago.edu

The carbonyl group itself is also a site for transformation. It can be reduced to a hydroxyl group, which can then be used for further reactions. Alternatively, the entire ethanone unit can be constructed in a way that allows for variation. For example, the acetoacetylation of polysaccharides has been used to append a ketone functionality, demonstrating a method for installing a reactive ketone group onto a scaffold. nih.gov While not applied directly to the target molecule, these methods showcase the chemical toolbox available for modifying the ketone backbone of such structures.

Systematic Chemical Reactivity Studies of Derivatives

Understanding the chemical reactivity of this compound derivatives is crucial for predicting their stability, metabolic fate, and potential for further synthetic elaboration. The cyclopropyl ketone moiety is the most reactive part of the molecule and has been the subject of systematic studies.

Computational and experimental investigations have revealed key structure–reactivity relationships in cyclopropyl ketones. nih.govacs.org The reactivity is significantly influenced by substituents. For instance, aryl cyclopropyl ketones show enhanced reactivity in certain reactions due to the electronic stabilization of radical intermediates formed during the reaction. nih.govresearchgate.net Specifically, in Samarium(II) iodide (SmI₂)-catalyzed coupling reactions, the fragmentation of the cyclopropyl ring is promoted by the conjugation effect of an adjacent aryl ring. nih.gov However, the geometry of intermediates can also create energy barriers. nih.gov Studies have found that ortho-substituted phenyl cyclopropyl ketones can exhibit superior reactivity by balancing electronic promotion of ring-opening with conformational effects that facilitate subsequent reaction steps. nih.govresearchgate.net

The ring-opening of cyclopropyl ketones can be induced by single electron transfer agents like SmI₂ or by Lewis acids such as SnCl₄. researchgate.netkoreascience.kr These reactions often proceed through radical intermediates, allowing for tandem rearrangement and cyclization reactions to build complex bicyclic systems. researchgate.net By probing these reactions with different substrates (e.g., alkyl vs. aryl cyclopropyl ketones, simple vs. bicyclic systems), a deeper mechanistic understanding is achieved, which can guide the design of future synthetic processes involving these versatile building blocks. acs.orgresearchgate.net

Table 3: Summary of Reactivity Studies on Cyclopropyl Ketones

| Study Type | Method | Key Findings | Implications | Ref |

|---|---|---|---|---|

| Computational | DFT Calculations | Aryl groups enhance reactivity via ketyl radical stabilization and promoting cyclopropyl fragmentation. | Provides a predictive model for designing new reactions. | nih.gov |

| Experimental & Computational | SmI₂-catalyzed cycloadditions | Alkyl cyclopropyl ketones can be activated for catalysis using Sm⁰ as a co-catalyst to prevent catalyst deactivation. | Establishes robust practical methods for using less reactive cyclopropyl ketones. | acs.orgresearchgate.net |

| Mechanistic | Lewis Acid-Mediated Reactions | SnCl₄ can mediate reactions of cyclopropyl alkyl ketones with α-keto esters to form spiro-γ-lactones. | Demonstrates alternative reaction pathways (non-radical) for cyclopropyl ketone functionalization. | researchgate.net |

| Synthetic | SmI₂-Induced Ring Expansion | Activated cyclopropyl ketones containing an ester group can undergo ring expansion reactions. | Expands the synthetic utility of cyclopropyl ketones for creating larger ring systems. | koreascience.kr |

Role of 2 Cyclopropyl 1 Morpholinoethanone in Advanced Organic Synthesis

Utilization as a Key Building Block in Complex Molecular Architectures

There is currently a lack of specific, documented examples in the scientific literature of 2-Cyclopropyl-1-morpholinoethanone being used as a key building block in the synthesis of complex molecular architectures. While cyclopropyl-containing compounds and morpholine (B109124) derivatives are individually recognized as important synthetic intermediates, the combined utility of this specific molecule is not well-established.

Participation in Cascade and Multicomponent Reactions

No specific research findings were identified that describe the participation of this compound in cascade or multicomponent reactions. These types of reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, are highly valued for their efficiency. However, the application of this particular compound in such reaction schemes has not been reported in the available literature.

Catalytic Applications and Ligand Design

The potential for this compound to be used in catalytic applications or as a scaffold for ligand design has not been explored in the current body of scientific research. While the nitrogen and oxygen atoms of the morpholine ring could theoretically coordinate with metal centers, no studies have been published that investigate this possibility or its implications for catalysis.

Conclusion and Future Research Directions

Summary of Key Academic Contributions to the Understanding of 2-Cyclopropyl-1-morpholinoethanone

A comprehensive search of academic databases and chemical literature reveals a lack of specific studies on this compound. Consequently, there are no key academic contributions to summarize regarding its synthesis, characterization, or biological evaluation. The scientific community has yet to publish research dedicated to this specific molecule.

Identification of Unexplored Synthetic and Mechanistic Avenues for this compound

Given the absence of published synthetic routes, any method for the preparation of this compound would be novel. Plausible synthetic strategies could involve the acylation of morpholine (B109124) with an activated derivative of cyclopropanecarboxylic acid, such as cyclopropanecarbonyl chloride or an active ester.

Potential Synthetic Approaches:

| Reactant 1 | Reactant 2 | Coupling Reagent/Conditions | Product |

| Morpholine | Cyclopropanecarbonyl chloride | A non-nucleophilic base (e.g., triethylamine) in an aprotic solvent. | This compound |

| Morpholine | Cyclopropanecarboxylic acid | A peptide coupling reagent (e.g., DCC, EDC) with an activating agent. | This compound |

Mechanistic studies of its potential reactions are also entirely unexplored. Research could investigate the reactivity of the carbonyl group, the stability of the cyclopropyl (B3062369) ring under various conditions, and the influence of the morpholine nitrogen on the molecule's electronic properties.

Prospective Applications of Emerging Methodologies in the Study of this compound

Modern synthetic and analytical techniques could be powerfully applied to investigate this compound.

Flow Chemistry: For the optimization of its synthesis, offering precise control over reaction parameters and potentially improving yield and purity.

High-Throughput Screening: To rapidly assess its biological activity against a wide range of cellular targets.

Computational Chemistry: Density functional theory (DFT) calculations could predict its molecular geometry, electronic structure, and spectroscopic properties, providing a theoretical framework for experimental studies.

Outlook for Future Research on this compound and Related Compounds

The field is wide open for foundational research on this compound. Future research should prioritize:

Development of a reliable and scalable synthetic route. This is the essential first step to enable all other studies.

Thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to unequivocally determine its structure.

Investigation of its fundamental chemical reactivity.

Exploratory biological screening to identify any potential pharmacological activity.

Research into related compounds, such as analogs with substitutions on the cyclopropyl or morpholine rings, could also provide valuable structure-activity relationship (SAR) data, should any biological activity be discovered. The study of this compound represents a blank slate for chemical and pharmacological research, offering an opportunity to contribute novel findings to the scientific community.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclopropyl-1-morpholinoethanone in academic research?

- Methodology:

- Cyclopropanation: Introduce the cyclopropyl group via [2+1] cycloaddition using a transition-metal catalyst (e.g., Rh(II)) with diazo compounds .

- Morpholine Substitution: React 2-bromo-1-cyclopropylethanone with morpholine under nucleophilic substitution (SN2) conditions in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and HPLC.

Q. What safety precautions are critical when handling this compound?

- Guidelines:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a NIOSH-certified respirator if handling powders/aerosols .

- Engineering Controls: Conduct reactions in a fume hood with local exhaust ventilation to minimize inhalation risks .

- Toxicology: No comprehensive toxicological data exists for this compound; assume acute toxicity and prioritize waste neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Analytical Workflow:

Cross-Validation: Compare NMR (¹H/¹³C) with computational predictions (DFT) to identify discrepancies in chemical shifts.

Crystallography: Perform single-crystal X-ray diffraction to confirm spatial conformation and detect polymorphic variations .

Dynamic Effects: Investigate temperature-dependent NMR to assess conformational flexibility (e.g., cyclopropyl ring puckering) .

Q. What computational methods are suitable for studying the electronic effects of substituents on this compound?

- Approaches:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electron density maps.

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity and regioselectivity .

- MD Simulations: Study solvent effects and conformational stability in aqueous/organic environments using GROMACS or AMBER .

Q. How should researchers design experiments to optimize the yield of this compound under green chemistry principles?

- Experimental Design:

- Solvent Screening: Test biodegradable solvents (e.g., cyclopentyl methyl ether) to replace DMF .

- Catalyst Efficiency: Compare Pd/C vs. enzyme-catalyzed reactions for atom economy and recyclability .

- DoE (Design of Experiments): Use response surface methodology (RSM) to model the interplay of temperature, catalyst loading, and reaction time .

Data Contradiction Analysis

Q. How to address inconsistencies in reported reaction kinetics for this compound synthesis?

- Troubleshooting Steps:

Replicate Conditions: Ensure identical solvent purity, catalyst batch, and inert atmosphere (N₂/Ar) across studies .

In-Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and rate-limiting steps .

Statistical Validation: Apply ANOVA to assess variability between datasets and identify outliers .

Methodological Gaps and Recommendations

- Spectroscopic Data: No direct NMR/IR data exists in the provided evidence. Researchers should prioritize experimental characterization and cross-reference with analogous morpholinoethanone derivatives .

- Toxicity Profiling: Conduct acute toxicity assays (e.g., zebrafish embryo model) to establish safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.